1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine
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Overview
Description
1-[(1R,7R)-1-chloro-3-azabicyclo[510]octan-7-yl]methanamine is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method allows for high diastereo- and enantioselectivities, making it a preferred route for synthesizing optically active azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure.
8-oxabicyclo[3.2.1]octane: Another similar compound with an oxygen atom in the bicyclic structure.
Uniqueness
1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine is unique due to the presence of the chlorine atom and methanamine group, which confer distinct chemical properties and potential applications. Its specific stereochemistry also contributes to its uniqueness, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15ClN2 |
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Molecular Weight |
174.67 g/mol |
IUPAC Name |
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine |
InChI |
InChI=1S/C8H15ClN2/c9-8-4-7(8,5-10)2-1-3-11-6-8/h11H,1-6,10H2/t7-,8+/m1/s1 |
InChI Key |
LCBLFNZPICNKAB-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Cl)CN |
Canonical SMILES |
C1CC2(CC2(CNC1)Cl)CN |
Origin of Product |
United States |
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